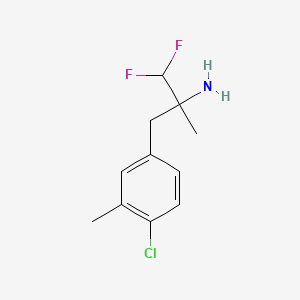
3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and a difluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine typically involves multiple steps, starting with the preparation of the chloro-substituted phenyl ring. One common method is the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol . This intermediate can then undergo further reactions to introduce the difluoromethyl and amine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, followed by amination. These processes require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted amines.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine involves its interaction with specific molecular targets. The chloro and difluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-methylphenol: A precursor in the synthesis of the target compound.
Chloroxylenol: Another chlorinated phenol with similar antimicrobial properties.
4-Chloro-3-methylphenyl isocyanate: Used in the synthesis of various urea derivatives.
Uniqueness
3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine is unique due to the presence of both chloro and difluoromethyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H14ClF2N |
|---|---|
Molekulargewicht |
233.68 g/mol |
IUPAC-Name |
3-(4-chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H14ClF2N/c1-7-5-8(3-4-9(7)12)6-11(2,15)10(13)14/h3-5,10H,6,15H2,1-2H3 |
InChI-Schlüssel |
GMBWJEDECSFLRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CC(C)(C(F)F)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


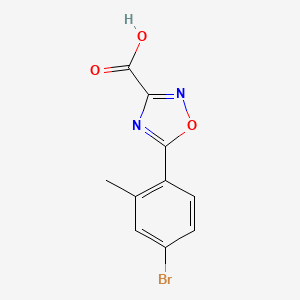

![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B15311300.png)
![7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B15311318.png)
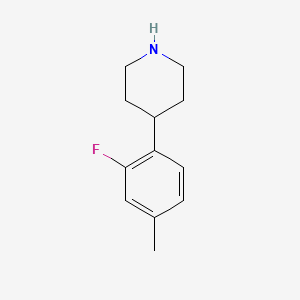
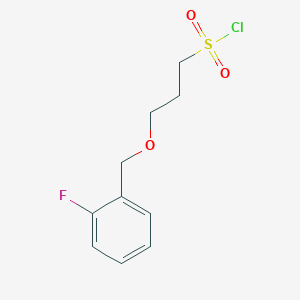
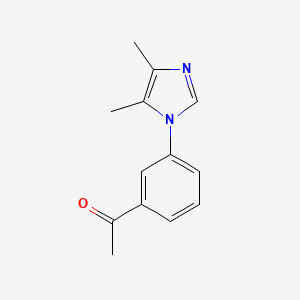
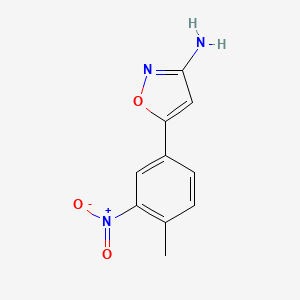
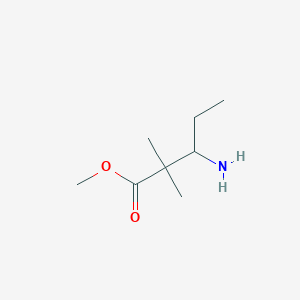

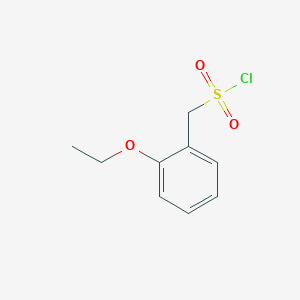
![Methyl 3-[(3R)-piperidin-3-yl]propanoate](/img/structure/B15311400.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B15311402.png)

